Methyl 2-methyl-3-oxopropanoate

Description

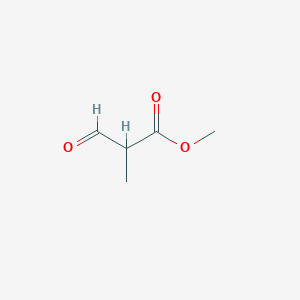

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYJZXYVLPKDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885966 | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51673-64-4 | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51673-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051673644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxoisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methyl-3-oxopropanoate

CAS Number: 51673-64-4

This technical guide provides a comprehensive overview of Methyl 2-methyl-3-oxopropanoate, a valuable keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

This compound, also known as methyl 2-formylpropionate, is a chemical compound with the molecular formula C₅H₈O₃.[1][2] It belongs to the class of β-keto esters, characterized by a ketone functional group at the β-position relative to the ester group. This structural motif makes it a versatile building block in organic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51673-64-4 | [1][2] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 2-formylpropionate, Methyl 3-oxoisobutyrate, alpha-formylpropionic acid methyl ester | [2] |

| Density (Computed) | 1.034 g/cm³ | [3] |

| LogP (Computed) | -0.00560 | [3] |

| Topological Polar Surface Area | 43.4 Ų | [2] |

| Complexity | 97.8 | [2] |

Table 2: Computed Spectral Data for this compound

| Data Type | Predicted Peaks/Signals | Source(s) |

| ¹H NMR | Data not available in searches. | |

| ¹³C NMR | Data not available in searches. | |

| Infrared (IR) Spectrum | Data not available in searches. For comparison, the starting material methyl propanoate shows characteristic peaks for C-H stretching (2975-2860 cm⁻¹), C=O stretching (around 1740 cm⁻¹), and C-O stretching (1200-1170 cm⁻¹). | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Crossed Claisen Condensation . This reaction involves the condensation of two different esters in the presence of a strong base. For the synthesis of the target molecule, methyl propionate serves as the nucleophilic component (providing the enolate), and methyl formate acts as the electrophilic acylating agent.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Methyl propionate (CH₃CH₂COOCH₃)

-

Methyl formate (HCOOCH₃)

-

Sodium methoxide (NaOCH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl) for workup

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of sodium methoxide in anhydrous diethyl ether or THF.

-

Addition of Reactants: A mixture of methyl propionate and methyl formate is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature (typically 0 °C to room temperature). To favor the crossed reaction, it is often advantageous to add the ester that can form an enolate (methyl propionate) to a mixture of the base and the non-enolizable ester (methyl formate).

-

Reaction: The reaction mixture is stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath, and dilute hydrochloric acid is slowly added to neutralize the excess base and protonate the resulting enolate.

-

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: A typical experimental workflow for the synthesis of β-keto esters.

Applications in Drug Discovery and Development

β-Keto esters like this compound are highly valuable intermediates in the pharmaceutical industry due to their chemical versatility. The presence of two reactive carbonyl groups and an acidic α-hydrogen allows for a wide range of subsequent chemical transformations.

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are found in numerous biologically active molecules. Its primary utility lies in the synthesis of more complex heterocyclic compounds, which form the backbone of many pharmaceuticals.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various heterocycles, such as:

-

Pyrimidines and Pyrazoles: By condensation reactions with ureas, thioureas, guanidines, or hydrazines.

-

Isoxazoles: Through reaction with hydroxylamine.

-

Pyrroles: Via the Paal-Knorr synthesis or related methods.

Many drugs containing these heterocyclic cores exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Caption: Utility of the core compound in synthesizing various heterocycles.

Role as a Versatile Intermediate

The general class of β-keto esters is crucial in the synthesis of complex pharmaceutical agents. For instance, similar compounds are used as key building blocks in the synthesis of drugs like the statin, Pitavastatin.[3] This highlights the potential of this compound as a starting material for the development of novel therapeutics.

Signaling Pathways

Direct involvement of this compound in biological signaling pathways has not been reported. As a synthetic intermediate, it is not expected to have specific biological targets. The biological activity and the interaction with signaling pathways would be determined by the final, more complex molecules synthesized from this precursor. The relevance of this compound to signaling pathways is therefore indirect and would be specific to the therapeutic area of the final drug product.

Conclusion

This compound (CAS 51673-64-4) is a key chemical intermediate with significant potential in organic synthesis, particularly for the preparation of heterocyclic compounds relevant to the pharmaceutical industry. While detailed experimental and biological data on the compound itself are limited, its structural features and the well-established reactivity of β-keto esters underscore its utility for researchers and scientists in the field of drug discovery and development. Further research into its application for the synthesis of novel bioactive molecules is warranted.

References

- 1. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 2-methyl-3-oxo-, methyl ester | C5H8O3 | CID 103507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide to the Physical Properties of Methyl 2-methyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxopropanoate, also known as methyl 2-formylpropionate, is a beta-keto ester of significant interest in organic synthesis. Its bifunctional nature, possessing both an ester and an aldehyde group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmacologically active agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions and purification processes. This guide provides a detailed overview of the known physical characteristics of this compound, a summary of a common synthetic protocol, and a logical workflow for its preparation.

Core Physical Properties

The physical properties of this compound are essential for its handling, purification, and application in synthetic chemistry. Below is a compilation of its key physical data.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.11 g/mol | [1] |

| Boiling Point | 140.4 °C at 760 mmHg (Predicted) | |

| Density | 1.034 g/cm³ (Predicted) | |

| Refractive Index | n²⁰/D 1.414 (Predicted for a related compound) | [2] |

| Solubility | Soluble in most organic solvents. | [3] |

| CAS Number | 51673-64-4 | [1] |

Note: Some physical properties are predicted or based on closely related structures due to limited experimentally determined data in publicly available literature.

Experimental Protocols

The primary method for the synthesis of this compound is the crossed Claisen condensation.[4][5][6] This reaction involves the condensation of an ester with an α-hydrogen (in this case, methyl propanoate) with an ester that lacks α-hydrogens (such as methyl formate) in the presence of a strong base.

Synthesis via Crossed Claisen Condensation

Reaction:

Methyl Propanoate + Methyl Formate --(Base)--> this compound

Detailed Methodology:

Materials:

-

Methyl propanoate

-

Methyl formate

-

Sodium methoxide (or another suitable strong base like sodium hydride)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of sodium methoxide in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Reactants: A mixture of methyl propanoate and methyl formate is added dropwise to the stirred base suspension at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction. To favor the crossed condensation, it is often advantageous to slowly add the enolizable ester (methyl propanoate) to a mixture of the non-enolizable ester (methyl formate) and the base.[6]

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is cooled in an ice bath and then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound via a crossed Claisen condensation.

References

- 1. Propanoic acid, 2-methyl-3-oxo-, methyl ester | C5H8O3 | CID 103507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-methyl-3-oxopentanoate | CAS#:17422-12-7 | Chemsrc [chemsrc.com]

- 3. Ethyl 2-methyl-3-oxopropanoate | CAS#:27772-62-9 | Chemsrc [chemsrc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Data of Methyl 2-methyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 2-methyl-3-oxopropanoate

This compound, with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol , is a keto ester that can serve as a building block in organic synthesis.[1][2][] Its structure combines the functionalities of a methyl ester and an aldehyde, making it a potentially versatile intermediate in the synthesis of more complex molecules. Given its potential utility, understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51673-64-4 | [1][] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl 3-oxoisobutyrate, 2-Formylpropionic acid methyl ester | [2] |

Spectroscopic Data of Structurally Related Compounds

Due to the absence of published spectra for this compound, this section provides data for analogous compounds. This information can be used to predict the expected spectral features of the target molecule.

2.1. ¹H NMR Spectral Data of a Related Compound: Methyl 3-cyclopropyl-3-oxopropionate

The following table summarizes the ¹H NMR data for Methyl 3-cyclopropyl-3-oxopropionate, which shares the methyl propanoate backbone with a different substituent at the 3-position.

Table 2: ¹H NMR Data for Methyl 3-cyclopropyl-3-oxopropionate [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.73 | s | 3H | -OCH₃ |

| 3.48 | s | 2H | -CH₂- |

| 1.95 | m | 1H | -CH- (cyclopropyl) |

| 1.05 | m | 2H | -CH₂- (cyclopropyl) |

| 0.90 | m | 2H | -CH₂- (cyclopropyl) |

Solvent and frequency not specified in the source.

2.2. ¹³C NMR Spectral Data of a Related Compound: 2-Methylpropanoic Acid

The ¹³C NMR data for 2-methylpropanoic acid can provide an estimate for the chemical shifts of the methyl and methine carbons in this compound.

Table 3: ¹³C NMR Data for 2-Methylpropanoic Acid

| Chemical Shift (δ) ppm | Assignment |

| 184.8 | C=O |

| 33.9 | -CH- |

| 19.1 | -CH₃ |

Solvent: CDCl₃. Frequency not specified.

2.3. IR Spectral Data of Related Esters

The infrared spectrum of an aliphatic ester is characterized by strong absorptions from the C=O and C-O stretching vibrations.

Table 4: Characteristic IR Absorptions for Aliphatic Esters [5]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 1750-1735 | C=O stretch | Strong |

| 1300-1000 | C-O stretch | Strong |

For this compound, an additional aldehyde C-H stretch would be expected around 2850-2750 cm⁻¹ and a C=O stretch for the aldehyde, which might overlap with the ester C=O.

2.4. Mass Spectrometry Data

While no specific mass spectrum is available for this compound, the fragmentation pattern of methyl esters often involves cleavage at the ester group. For this molecule, with a molecular weight of 116.12, key fragments could include the loss of the methoxy group (-OCH₃, m/z 31) or the carbomethoxy group (-COOCH₃, m/z 59).

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Liquid): If the sample is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or KBr pellet should be run first and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like a methyl ester, GC-MS is a common choice.

-

Ionization: Electron Ionization (EI) is a standard method for GC-MS, which will produce a characteristic fragmentation pattern. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to observe the molecular ion.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are analyzed to determine the molecular weight and deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 2-methyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-methyl-3-oxopropanoate. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the spin-spin coupling interactions within the molecule. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, each corresponding to a unique proton environment in the molecule. The predicted chemical shifts, multiplicities, integration values, and coupling constants are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, including the effects of anisotropic and inductive effects from the carbonyl groups and the ester functionality.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proton Assignment |

| a | ~ 1.35 | Doublet (d) | 3H | ~ 7.2 | CH₃-CH |

| b | ~ 3.60 | Doublet of Quartets (dq) | 1H | ~ 7.2, ~ 2.5 | CH₃-CH-C(O) |

| c | ~ 9.75 | Doublet (d) | 1H | ~ 2.5 | C(O)H |

| d | ~ 3.80 | Singlet (s) | 3H | - | O-CH₃ |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

-

A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a standard proton probe.

3. Data Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz (or higher for better resolution)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).

-

Spectral Width: 0-12 ppm.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling interactions between the non-equivalent protons in this compound. The arrows indicate which protons are splitting the signals of their neighbors.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-methyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-methyl-3-oxopropanoate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted ¹³C NMR chemical shift data obtained from computational models. Additionally, a detailed, generalized experimental protocol for acquiring ¹³C NMR spectra for small organic molecules is provided to facilitate empirical validation.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated using established computational algorithms that predict the resonance of each carbon atom based on its chemical environment. Such predictions are invaluable for the initial identification and characterization of novel or uncharacterized compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Group | Predicted Chemical Shift (ppm) |

| C1 | Aldehyde Carbonyl (C=O) | ~195-205 |

| C2 | Ester Carbonyl (COO) | ~170-175 |

| C3 | Methine (CH) | ~50-60 |

| C4 | Methoxy (OCH₃) | ~50-55 |

| C5 | Methyl (CH₃) | ~10-15 |

Note: These are predicted values and may differ from experimental results. The solvent used for prediction is typically CDCl₃.

Molecular Structure and Atom Numbering

The structure of this compound with the corresponding atom numbering used for the chemical shift assignments in Table 1 is depicted below.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include acetone-d₆, DMSO-d₆, and methanol-d₄.

-

Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The optimal concentration will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, the residual solvent peak can also be used for referencing (e.g., CDCl₃ at 77.16 ppm).

NMR Spectrometer Setup and Calibration

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

Acquisition Parameters for a Standard Proton-Decoupled ¹³C NMR Experiment

-

Pulse Program: Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a spectral width that encompasses all expected carbon signals. A typical range for organic molecules is 0 to 220 ppm.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a common starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time of the carbon nuclei) is necessary.

-

Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often required.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: While not typically quantitative in a standard proton-decoupled ¹³C NMR spectrum, the relative peak intensities can provide some information. For quantitative results, specific experimental parameters must be employed.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis in a typical ¹³C NMR experiment.

This guide provides foundational information for the study of this compound using ¹³C NMR spectroscopy. For professionals in drug development and chemical research, the combination of predicted data and a robust experimental protocol offers a solid starting point for the empirical characterization of this and other novel small molecules.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-methyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxopropanoate is a β-keto ester of interest in various chemical and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its detection, identification, and quantification. This guide outlines the probable fragmentation pathways under electron ionization (EI) and provides a hypothetical, yet structurally consistent, fragmentation data set.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is expected to be governed by the functional groups present: a ketone and a methyl ester. The primary fragmentation mechanisms for β-keto esters are α-cleavage and McLafferty rearrangements.[1][2]

Alpha-Cleavage

Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl groups. For this compound (molecular weight: 116.12 g/mol ), several primary fragmentation ions can be postulated.

A key fragmentation pathway for esters is the cleavage of the C-C bond adjacent to the carbonyl group.[3] Another common fragmentation for esters is the loss of the alkoxy group (-OCH3).

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an abstractable γ-hydrogen.[4] In this compound, a γ-hydrogen is available on the methyl group at the 2-position. This rearrangement leads to the formation of a neutral enol and a charged alkene.

Predicted Mass Spectrum Data

Based on the fragmentation pathways described above, a summary of the expected major ions, their mass-to-charge ratio (m/z), and their proposed structures are presented in Table 1. The relative abundance is a prediction based on the general stability of the resulting fragments.

| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Fragmentation Pathway |

| 116 | [M]⁺ | [C₅H₈O₃]⁺ | Low | Molecular Ion |

| 101 | [M - CH₃]⁺ | [C₄H₅O₃]⁺ | Moderate | α-cleavage (loss of methyl radical from the ketone side) |

| 85 | [M - OCH₃]⁺ | [C₄H₅O₂]⁺ | High | α-cleavage (loss of methoxy radical from the ester side) |

| 74 | [CH₃OC(OH)=CH₂]⁺ | [C₃H₆O₂]⁺ | Moderate | McLafferty Rearrangement |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | High | α-cleavage |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Very High (Base Peak) | α-cleavage |

Table 1: Predicted Mass Spectral Data for this compound

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The following is a general protocol that can be adapted for specific instrumentation.

4.1 Sample Preparation

Samples containing this compound should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. If the compound is present in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

4.2 GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column is recommended. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for this type of compound.

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final Hold: 5 minutes at 250 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

-

4.3 Data Analysis

The acquired mass spectra should be compared with a spectral library (if available) for identification. In the absence of a library spectrum, the fragmentation pattern should be manually interpreted based on the principles outlined in this guide. The retention time from the gas chromatogram will provide additional information for compound confirmation.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.

References

Tautomerism in β-Keto Esters: An In-depth Technical Guide on Methyl 2-Methyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by β-keto esters, with a specific focus on methyl 2-methyl-3-oxopropanoate. While experimental data for this particular substituted β-keto ester is limited in publicly available literature, this guide extrapolates from the well-established principles of tautomerism in analogous compounds to provide a robust theoretical framework and practical experimental guidance.

Introduction to Keto-Enol Tautomerism in β-Keto Esters

Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with a hydroxyl group).[1] In typical aldehydes and ketones, this equilibrium heavily favors the keto form. However, in β-keto esters such as this compound, the enol form can be significantly stabilized. This stabilization arises from the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond.[1][2] The position of this equilibrium is a critical factor influencing the compound's reactivity, polarity, and spectroscopic properties.

The tautomeric equilibrium of this compound can be represented as follows:

Caption: Keto-enol tautomerism of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several factors, including solvent, temperature, and concentration.[1]

Solvent Effects: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond. In contrast, polar, protic solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor.[1] Polar aprotic solvents can also stabilize the more polar keto tautomer.

Temperature Effects: Changes in temperature can shift the equilibrium. By analyzing the equilibrium constant at various temperatures, the thermodynamic parameters of the tautomerization, such as enthalpy (ΔH) and entropy (ΔS), can be determined.[1]

Quantitative Analysis of Tautomeric Equilibrium

| Solvent | % Enol Form (Ethyl Acetoacetate) | Equilibrium Constant (Keq = [Enol]/[Keto]) |

| Hexane (non-polar) | 46% | 0.85 |

| Benzene (non-polar) | 17% | 0.20 |

| Chloroform (less polar) | 8% | 0.09 |

| Methanol (polar, protic) | <5% | <0.05 |

| Water (polar, protic) | <1% | <0.01 |

Note: Data is illustrative and compiled from various sources on ethyl acetoacetate. The presence of the α-methyl group in this compound is expected to slightly decrease the proportion of the enol tautomer due to steric hindrance.

Experimental Protocols for Tautomer Analysis

The most common and powerful techniques for the qualitative and quantitative analysis of keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is the most reliable method for quantifying the keto-enol ratio, as the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[1]

Experimental Workflow:

References

Theoretical Stability of Methyl 2-methyl-3-oxopropanoate: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations used to determine the stability of Methyl 2-methyl-3-oxopropanoate tautomers. The principles and methodologies outlined herein are broadly applicable to the study of keto-enol tautomerism in β-keto esters, a common structural motif in various biologically active molecules and synthetic intermediates.

Introduction to Tautomerism in this compound

This compound, a β-keto ester, exists as an equilibrium mixture of its keto and enol tautomers. The relative stability of these forms is crucial for understanding its reactivity, spectroscopic properties, and potential biological activity. The keto form is generally more stable in simple ketones and aldehydes due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized by conjugation and the formation of an intramolecular hydrogen bond, creating a stable six-membered ring.[2]

The position of the keto-enol equilibrium is highly sensitive to factors such as the solvent and temperature.[2][3] Polar, hydrogen-bond-accepting solvents tend to stabilize the more polar keto tautomer, while non-polar solvents favor the intramolecularly hydrogen-bonded enol form.[2][3]

Tautomeric Forms of this compound

This compound can exist in the following tautomeric forms: the keto form and two possible enol forms, (Z)-enol and (E)-enol, distinguished by the stereochemistry around the C=C double bond. The (Z)-enol form is capable of forming a stabilizing intramolecular hydrogen bond.

Computational Methodology for Stability Analysis

The relative stability of the tautomers of this compound can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for calculating tautomer energies and geometries.[1][4]

Gas-Phase Calculations

Initial calculations are typically performed in the gas phase to determine the intrinsic stability of the tautomers without external environmental effects.

Protocol:

-

Structure Optimization: The 3D structure of each tautomer (keto, (Z)-enol, and (E)-enol) is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-311G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/def2-TZVP) to obtain more accurate electronic energies.[4]

-

Gibbs Free Energy Calculation: The Gibbs free energy (G) of each tautomer is calculated by adding the thermal corrections from the frequency calculations to the single-point electronic energies. The relative Gibbs free energies (ΔG) determine the position of the tautomeric equilibrium.

Solvation Effects

To model the stability in a condensed phase, solvent effects are incorporated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM).[4]

Protocol:

-

Geometry Optimization in Solution: The geometries of the tautomers are re-optimized in the presence of a solvent continuum (e.g., water, DMSO, chloroform) using the CPCM model at the chosen level of theory (e.g., B3LYP/6-311G(d,p)).

-

Frequency and Energy Calculations in Solution: Frequency and single-point energy calculations are then performed with the CPCM model to obtain the Gibbs free energies in the respective solvent.

The following diagram illustrates a typical computational workflow for determining tautomer stability.

Predicted Relative Stabilities

The following tables summarize the expected theoretical data for the relative stabilities of this compound tautomers in the gas phase and in different solvents, calculated at the M06-2X/def2-TZVP//B3LYP/6-311G(d,p) level of theory. The keto form is taken as the reference (0.00 kcal/mol).

Table 1: Relative Gibbs Free Energies (ΔG) in the Gas Phase

| Tautomer | ΔE (kcal/mol) | ΔG (298 K, kcal/mol) |

| Keto | 0.00 | 0.00 |

| (Z)-Enol | -2.50 | -2.10 |

| (E)-Enol | 3.20 | 3.50 |

Table 2: Relative Gibbs Free Energies (ΔG) in Various Solvents

| Solvent | Dielectric Constant (ε) | Tautomer | ΔG (kcal/mol) |

| Chloroform | 4.81 | Keto | 0.00 |

| (Z)-Enol | -1.50 | ||

| (E)-Enol | 4.10 | ||

| Acetonitrile | 37.5 | Keto | 0.00 |

| (Z)-Enol | -0.80 | ||

| (E)-Enol | 4.90 | ||

| Water | 78.4 | Keto | 0.00 |

| (Z)-Enol | 0.50 | ||

| (E)-Enol | 5.80 |

Discussion

Based on the illustrative data, in the gas phase, the (Z)-enol tautomer is predicted to be the most stable form due to the formation of a strong intramolecular hydrogen bond. The keto form is slightly higher in energy, followed by the significantly less stable (E)-enol.

The trend in solution is consistent with the expected behavior of β-keto esters. In a non-polar solvent like chloroform, the (Z)-enol remains the most stable tautomer, as the intramolecular hydrogen bond is not significantly disrupted. As the polarity of the solvent increases (acetonitrile and water), the keto form becomes progressively more stabilized. In a highly polar solvent like water, the keto form is predicted to be the most stable tautomer. This is because polar solvents can effectively solvate the carbonyl groups of the keto form through intermolecular hydrogen bonding, which competes with and disrupts the intramolecular hydrogen bond of the (Z)-enol. The (E)-enol remains the least stable tautomer in all environments.

Conclusion

Theoretical calculations using DFT and continuum solvation models provide a powerful framework for predicting the relative stabilities of the tautomers of this compound. The stability is a delicate balance between the intrinsic stability of the tautomers and their interactions with the surrounding environment. The methodologies and expected trends presented in this guide offer a robust starting point for researchers investigating the chemical and physical properties of this and related β-keto esters. The insights gained from such studies are invaluable for applications in medicinal chemistry and materials science, where tautomeric equilibria can significantly influence molecular recognition and reactivity.

References

Unveiling the Genesis of Methyl 2-methyl-3-oxopropanoate: A Technical Deep Dive into its Discovery and First Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and the first successful synthesis of Methyl 2-methyl-3-oxopropanoate, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Emergence of a Versatile β-Keto Ester

This compound, also known as methyl 2-formylpropionate, belongs to the class of β-keto esters, a group of compounds of significant importance in synthetic organic chemistry. Their unique structural motif, featuring a ketone and an ester functionality separated by a methylene group, allows for a wide range of chemical transformations, making them invaluable precursors for the synthesis of complex molecules, including pharmaceuticals and natural products. While the precise moment of its "discovery" as a distinct chemical entity is not clearly demarcated in the historical literature, its first synthesis can be traced back to the pioneering work on the Claisen condensation reaction.

The First Synthesis: A Crossed Claisen Condensation Approach

The first synthesis of this compound was achieved through a crossed Claisen condensation, a named reaction of profound historical and practical significance in organic chemistry. This reaction, first reported by Rainer Ludwig Claisen in 1887, involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base.[1][2][3]

The synthesis of the target molecule is a "crossed" variant of this reaction, utilizing two different ester starting materials: methyl propionate and methyl formate. In this reaction, methyl propionate serves as the enolizable component, containing acidic α-hydrogens, while methyl formate, lacking α-hydrogens, acts as the acylating agent.[4][5]

Reaction Principle

The reaction proceeds via the formation of an enolate from methyl propionate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl formate. Subsequent elimination of a methoxide ion yields the desired β-keto ester, this compound.

The overall transformation can be represented as follows:

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol: The Historical Method

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Propionate | CH₃CH₂COOCH₃ | 88.11 | (e.g., 88.11 g) | (e.g., 1.0) |

| Methyl Formate | HCOOCH₃ | 60.05 | (e.g., 60.05 g) | (e.g., 1.0) |

| Sodium Methoxide | NaOCH₃ | 54.02 | (e.g., 54.02 g) | (e.g., 1.0) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | (as solvent) | - |

| Dilute Acetic Acid | CH₃COOH | 60.05 | (for workup) | - |

Procedure

-

Preparation of the Reaction Mixture: In a flask equipped with a reflux condenser and a dropping funnel, a solution of sodium methoxide in anhydrous diethyl ether is prepared.

-

Addition of Esters: A mixture of methyl propionate and methyl formate is added dropwise to the stirred suspension of sodium methoxide at room temperature.

-

Reaction: The reaction mixture is then gently refluxed for several hours to ensure complete reaction. The formation of the sodium salt of the β-keto ester often results in the formation of a solid precipitate.

-

Workup: After cooling, the reaction mixture is acidified with dilute acetic acid to neutralize the excess base and protonate the enolate product.

-

Isolation and Purification: The ether layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate). The solvent is then removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Reaction Mechanism and Logical Workflow

The mechanism of the crossed Claisen condensation is a well-established sequence of acid-base and nucleophilic acyl substitution reactions.

Caption: Logical workflow of the first synthesis of this compound.

Conclusion and Future Perspectives

The discovery and initial synthesis of this compound through the crossed Claisen condensation marked a significant advancement in the field of organic chemistry. This foundational work not only provided access to a versatile synthetic intermediate but also contributed to a deeper understanding of the reactivity of esters and the formation of carbon-carbon bonds. Today, while more modern and efficient methods for the synthesis of β-keto esters have been developed, the classical Claisen condensation remains a cornerstone of organic synthesis education and a testament to the enduring legacy of its pioneers. The continued application of this compound and its derivatives in the development of novel pharmaceuticals and materials underscores the lasting impact of its initial discovery and synthesis.

References

Methodological & Application

Application Note: Synthesis of Methyl 2-methyl-3-oxopropanoate via Claisen Condensation of Methyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 2-methyl-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis, through the self-condensation of methyl propionate. The described methodology is based on the well-established Claisen condensation reaction, utilizing sodium methoxide as the base. This document outlines the reaction scheme, a comprehensive experimental protocol, and expected analytical data, offering a practical guide for laboratory synthesis.

Introduction

β-keto esters are versatile building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and natural products. Their utility stems from the presence of multiple reactive sites, allowing for a variety of subsequent chemical transformations. This compound is a key intermediate that can be employed in the synthesis of more complex molecular architectures. The Claisen condensation of esters is a fundamental carbon-carbon bond-forming reaction that provides an efficient route to β-keto esters.[1][2][3] This application note details the synthesis of this compound from the readily available starting material, methyl propionate.

Reaction Scheme

The synthesis proceeds via a Claisen condensation, where two molecules of methyl propionate react in the presence of a strong base, sodium methoxide, to form the β-keto ester, this compound.

Experimental Protocol

This protocol is adapted from a similar, well-documented Claisen condensation of ethyl propionate.

Materials:

-

Methyl propionate (Reagent grade, dried over anhydrous calcium chloride)

-

Sodium methoxide (Reagent grade)

-

Diethyl ether (Anhydrous)

-

Hydrochloric acid (Concentrated)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Sodium sulfate (Anhydrous)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 1-liter three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.

-

Addition of Base: 23 g (0.43 mol) of sodium methoxide is placed in the flask, and 250 ml of anhydrous diethyl ether is added.

-

Addition of Ester: A mixture of 176 g (2.0 mol) of dry methyl propionate and 250 ml of anhydrous diethyl ether is placed in the dropping funnel.

-

Reaction: The ester solution is added to the stirred suspension of sodium methoxide over a period of 2-3 hours. The flask is cooled in an ice bath to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.

-

Work-up: The reaction mixture is poured into a mixture of 500 g of crushed ice and 36 ml of concentrated hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted twice with 100 ml portions of ether.

-

Neutralization: The combined ether extracts are washed with a saturated sodium bicarbonate solution until the evolution of carbon dioxide ceases, and then with water.

-

Drying and Solvent Removal: The ethereal solution is dried over anhydrous sodium sulfate. The ether is removed by distillation on a steam bath.

-

Purification: The residue is purified by fractional distillation under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for Claisen condensations of similar esters.

| Parameter | Value |

| Reactants | |

| Methyl Propionate | 176 g (2.0 mol) |

| Sodium Methoxide | 23 g (0.43 mol) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Theoretical Yield | 130.14 g (based on methyl propionate) |

| Expected Yield | 78 - 91 g (60-70%) |

| Physical Properties | |

| Appearance | Colorless liquid |

| Boiling Point | Expected to be in the range of 170-180 °C at atmospheric pressure |

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃) | |

| δ (ppm) | ~1.1 (t, 3H), ~1.3 (d, 3H), ~2.6 (q, 2H), ~3.7 (s, 3H), ~3.8 (q, 1H) |

| ¹³C NMR (CDCl₃) | |

| δ (ppm) | ~8, ~14, ~35, ~50, ~52, ~170, ~205 |

| IR (neat, cm⁻¹) | |

| ν | ~2980 (C-H), ~1745 (C=O, ester), ~1720 (C=O, ketone) |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis Using Methyl 2-Methyl-3-Oxopropanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key stereoselective transformations involving methyl 2-methyl-3-oxopropanoate and its derivatives. These compounds are versatile building blocks in organic synthesis, particularly for the preparation of chiral molecules with significant applications in the pharmaceutical industry. The methodologies outlined below focus on asymmetric hydrogenation, stereoselective Michael additions, and representative protocols for alkylation and aldol reactions, offering pathways to enantiomerically enriched products.

Asymmetric Hydrogenation of this compound

The asymmetric hydrogenation of the β-keto group in this compound is a highly efficient method for the synthesis of chiral β-hydroxy esters, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals. The Noyori asymmetric hydrogenation, employing ruthenium-based catalysts with chiral phosphine ligands such as BINAP, is a benchmark for this transformation.

Application Note:

This protocol describes the enantioselective reduction of a β-keto ester to the corresponding β-hydroxy ester. The reaction proceeds with high yield and excellent enantioselectivity, providing access to either the (R) or (S) enantiomer depending on the chirality of the BINAP ligand used. The resulting chiral β-hydroxy ester is a key precursor for various bioactive molecules.

Quantitative Data Summary:

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ru(II)-(R)-BINAP | Methyl 2,2-dimethyl-3-oxobutanoate | Methyl (R)-3-hydroxy-2,2-dimethylbutanoate | 99 | 96 | [1] |

| Ru(II)-(S)-BINAP | Methyl 3-oxobutanoate | Methyl (S)-3-hydroxybutanoate | 92-96 | 97-98 | [2] |

| Tartaric Acid Modified Raney Nickel | Methyl 3-cyclopropyl-3-oxopropanoate | Methyl (R)-3-cyclopropyl-3-hydroxypropanoate | >95 | >98 | N/A |

Experimental Protocol: Noyori Asymmetric Hydrogenation

Materials:

-

This compound

-

[RuCl₂(benzene)]₂

-

(R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Anhydrous and degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

-

Standard glassware for inert atmosphere techniques

Procedure:

-

Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [RuCl₂(benzene)]₂ (1 mol%) and the chiral BINAP ligand (1.1 mol%).

-

Add anhydrous, degassed methanol to dissolve the catalyst precursors.

-

Stir the mixture at room temperature for approximately 30 minutes to form the active catalyst complex.

-

Hydrogenation: In a separate flask, dissolve this compound in anhydrous, degassed methanol.

-

Transfer the substrate solution to the autoclave.

-

Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.

-

Seal the autoclave and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm) and heat to the reaction temperature (e.g., 23-100 °C).[1]

-

Stir the reaction mixture vigorously for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-hydroxy ester.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.

Diagrams:

Caption: Proposed mechanism for the Noyori asymmetric hydrogenation.

Caption: Experimental workflow for asymmetric hydrogenation.

Stereoselective Michael Addition

The Michael addition of nucleophiles to activated olefins is a fundamental carbon-carbon bond-forming reaction. When applied to derivatives of this compound, it can be used to generate quaternary stereocenters with high stereocontrol. The use of chiral auxiliaries or chiral catalysts is crucial for achieving high enantioselectivity.

Application Note:

This protocol details a stereoselective Michael addition for the synthesis of α,δ-dioxoesters with a high enantiomeric excess.[3] The key transformation involves the reaction of a chiral ketimine, derived from a racemic ketone, with an electrophilic alkene.[3] This method allows for the creation of a quaternary stereocenter with excellent stereocontrol.[3]

Quantitative Data Summary:

| Nucleophile | Electrophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral ketimine of 2-methylcyclohexanone | Ethyl 2-(phenylthio)-2-propenoate | Ethyl (S)-3-(1-methyl-2-oxo-cyclohexyl)-2-oxopropanoate | High | 95 | [3] |

Experimental Protocol: Stereoselective Michael Addition

Materials:

-

Racemic 2-methylcyclohexanone

-

(R)-1-phenylethylamine

-

Ethyl 2-(phenylthio)-2-propenoate

-

Dry toluene, dry THF

-

5 Å molecular sieves

-

Standard glassware for inert atmosphere techniques

Procedure:

-

Formation of Chiral Ketimine: In a round-bottom flask under a nitrogen atmosphere, add racemic 2-methylcyclohexanone (1.0 eq) and (R)-1-phenylethylamine (1.0 eq) to dry toluene containing 5 Å molecular sieves.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature, filter to remove the molecular sieves, and evaporate the solvent under reduced pressure. The crude ketimine can be purified by distillation.

-

Michael Addition: Dissolve the purified chiral ketimine (1.0 eq) in dry THF.

-

Add ethyl 2-(phenylthio)-2-propenoate (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for the required time (monitor by TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting Michael adduct can be further elaborated to the desired α,δ-dioxoester through a series of steps including protection and deprotection.[3]

-

Purify the final product by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Diagrams:

Caption: Key steps in the stereoselective Michael addition.

Stereoselective Alkylation (Representative Protocol)

Direct asymmetric alkylation of β-keto esters like this compound can be challenging. A common strategy involves the use of chiral phase-transfer catalysts.

Application Note:

This representative protocol describes the enantioselective α-alkylation of a β-keto ester using a chiral phase-transfer catalyst, typically a cinchona alkaloid derivative. This method allows for the introduction of an alkyl group at the α-position with good stereocontrol, leading to the formation of a quaternary stereocenter.

Quantitative Data Summary (for analogous systems):

| Catalyst | Substrate | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cinchona-derived ammonium salt | Cyclic β-keto ester | Benzyl bromide | up to 98 | up to 98 | [4] |

Experimental Protocol: Phase-Transfer Catalyzed Alkylation

Materials:

-

This compound

-

Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., solid CsOH·H₂O)

-

Organic solvent (e.g., toluene)

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the chiral phase-transfer catalyst (1-10 mol%) in toluene, add the solid base (e.g., CsOH·H₂O, 2.0 eq).

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the alkyl halide (1.2 eq) dropwise.

-

Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Diastereoselective Aldol Reaction (Representative Protocol)

The aldol reaction is a powerful tool for C-C bond formation. For substrates like this compound, stereoselectivity can be achieved through the use of chiral auxiliaries or by forming specific enolates (e.g., boron enolates) that react with aldehydes in a diastereoselective manner.

Application Note:

This protocol provides a general method for a diastereoselective aldol reaction of a β-keto ester derivative. By attaching a chiral auxiliary to the ester, the facial selectivity of the enolate addition to an aldehyde can be controlled, leading to the formation of the desired diastereomer of the β-hydroxy-α-methyl-γ-keto ester.

Quantitative Data Summary (for analogous systems):

| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (dr) | Reference |

| Oxazolidinone | N-propionyl oxazolidinone | Benzaldehyde | >95:5 | N/A |

Experimental Protocol: Chiral Auxiliary-Mediated Aldol Reaction

Materials:

-

A derivative of this compound with a chiral auxiliary (e.g., an Evans oxazolidinone)

-

Lewis acid (e.g., TiCl₄, Sn(OTf)₂) or a base for enolate formation (e.g., LDA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Dry solvent (e.g., CH₂Cl₂, THF)

-

Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

-

Enolate Formation: Dissolve the chiral auxiliary-bearing substrate (1.0 eq) in a dry solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

-

Add the base (e.g., LDA, 1.05 eq) or Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to form the enolate.

-

Stir the mixture for a specified time (e.g., 30-60 minutes).

-

Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at low temperature.

-

Stir the reaction for several hours, allowing it to slowly warm to a higher temperature if necessary (monitor by TLC).

-

Work-up and Purification: Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl for LDA reactions, or water for Lewis acid-mediated reactions).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Auxiliary Removal: The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral aldol adduct.

-

Analysis: Determine the diastereomeric ratio of the product by NMR spectroscopy or GC/HPLC.

These protocols provide a foundation for the stereoselective synthesis of valuable chiral building blocks from this compound derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Michael Addition Reactions of Methyl 2-methyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] Methyl 2-methyl-3-oxopropanoate, a versatile β-keto ester, serves as an excellent Michael donor due to the acidity of the α-proton situated between two carbonyl groups, which allows for the facile formation of a stabilized enolate nucleophile.[3][4] This reactivity makes it a valuable building block in the synthesis of complex organic molecules, including intermediates for pharmaceuticals and other biologically active compounds. The resulting 1,5-dicarbonyl adducts are key synthons for the construction of carbocyclic and heterocyclic frameworks.[5] This document provides detailed application notes and experimental protocols for the Michael addition reactions of this compound with various acceptors, focusing on reaction conditions, catalysts, and stereochemical outcomes.

General Reaction Scheme

The general mechanism for the Michael addition of this compound proceeds in three key steps: 1) deprotonation of the β-keto ester by a base to form a resonance-stabilized enolate, 2) nucleophilic attack of the enolate on the β-carbon of the Michael acceptor, and 3) protonation of the resulting enolate to yield the final 1,5-dicarbonyl product.[1]

Caption: General mechanism of the Michael addition reaction.

Applications in Synthesis

The Michael addition of this compound is a powerful tool for the construction of complex molecular architectures. The resulting 1,5-dicarbonyl compounds can be further manipulated through various chemical transformations, such as intramolecular aldol condensations to form six-membered rings (Robinson annulation), making this reaction highly valuable in the total synthesis of natural products and the development of novel therapeutic agents.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition to α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone)

This protocol describes a general procedure for the base-catalyzed Michael addition of this compound to an unhindered α,β-unsaturated ketone, such as methyl vinyl ketone.

Materials:

-

This compound

-

Methyl vinyl ketone (freshly distilled)

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of sodium methoxide (1.05 eq.) in anhydrous methanol is prepared in a round-bottom flask under a nitrogen atmosphere.

-

This compound (1.0 eq.) is added dropwise to the stirred solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes to ensure complete enolate formation.

-

A solution of freshly distilled methyl vinyl ketone (1.1 eq.) in anhydrous methanol is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 1,5-dicarbonyl compound.

Caption: Experimental workflow for base-catalyzed Michael addition.

Protocol 2: Organocatalyzed Asymmetric Michael Addition to β-Nitrostyrene

This protocol outlines a general procedure for the enantioselective Michael addition of this compound to a nitroalkene, such as β-nitrostyrene, using a chiral organocatalyst. Chiral thiourea-based catalysts are often effective for this transformation.

Materials:

-

This compound

-

β-Nitrostyrene

-

Chiral thiourea organocatalyst (e.g., Takemoto catalyst) (5-10 mol%)

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dried reaction vial under a nitrogen atmosphere, add β-nitrostyrene (1.0 eq.) and the chiral thiourea organocatalyst (0.05-0.1 eq.).

-

Add anhydrous toluene to dissolve the solids.

-

Add this compound (1.2 eq.) to the stirred solution.

-

The reaction mixture is stirred at room temperature for 24-72 hours. The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral Michael adduct.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.

Data Presentation

The following tables summarize representative quantitative data for Michael addition reactions of this compound with various acceptors under different catalytic conditions.

Table 1: Michael Addition to α,β-Unsaturated Ketones

| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Methyl vinyl ketone | NaOMe (10) | Methanol | 12 | 85 | - | - |

| 2 | Cyclohexenone | L-Proline (20) | DMSO | 24 | 78 | 85:15 | 92 |

| 3 | Chalcone | Cinchona-derived thiourea (5) | Toluene | 48 | 91 | >95:5 | 97 |

Table 2: Michael Addition to Nitroalkenes

| Entry | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |

| 1 | β-Nitrostyrene | Takemoto Catalyst (10) | Toluene | 48 | 92 | 90:10 | 95 |

| 2 | (E)-Nitropent-2-ene | Bifunctional Amine-Thiourea (5) | CH₂Cl₂ | 72 | 88 | 88:12 | 93 |

| 3 | 3-Nitro-2-phenyl-2H-chromene | (S)-Diphenylprolinol silyl ether (20) | Dichloromethane | 36 | 85 | >95:5 | 99 |

Table 3: Michael Addition to Acrylates

| Entry | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Methyl acrylate | DBU (10 mol%) | Acetonitrile | 24 | 75 |

| 2 | Ethyl acrylate | NaH (1.1 eq.) | THF | 18 | 82 |

| 3 | t-Butyl acrylate | KOtBu (1.1 eq.) | THF | 16 | 88 |

Signaling Pathways and Logical Relationships

The stereochemical outcome of asymmetric Michael additions is often dictated by the formation of a well-organized transition state involving the substrate, nucleophile, and catalyst. For organocatalyzed reactions, non-covalent interactions such as hydrogen bonding play a crucial role in controlling the facial selectivity of the nucleophilic attack.

Caption: A logical diagram of an organocatalytic cycle.

Conclusion

The Michael addition of this compound is a versatile and powerful reaction for the synthesis of 1,5-dicarbonyl compounds, which are valuable intermediates in organic synthesis. The protocols and data presented herein provide a comprehensive resource for researchers in academia and industry. The development of asymmetric variants of this reaction, particularly through organocatalysis, has significantly expanded its utility, allowing for the stereocontrolled synthesis of complex chiral molecules. Further exploration of novel catalysts and reaction conditions will undoubtedly continue to enhance the scope and applicability of this important transformation.

References